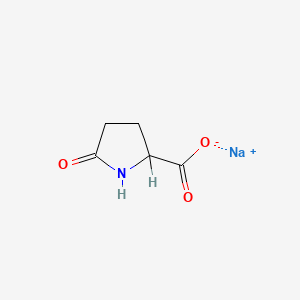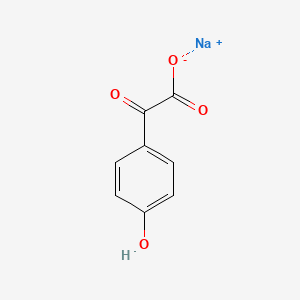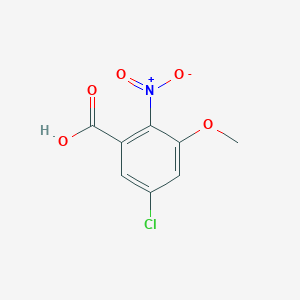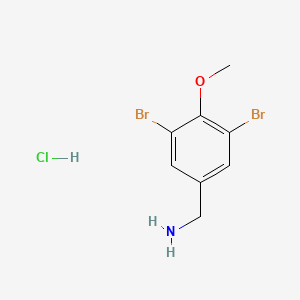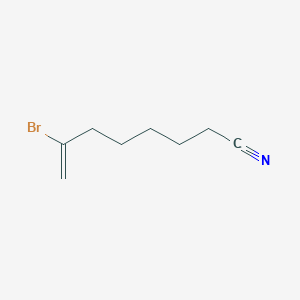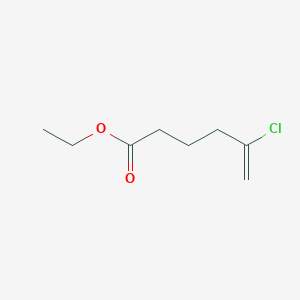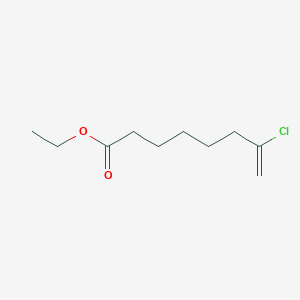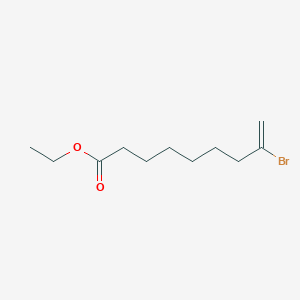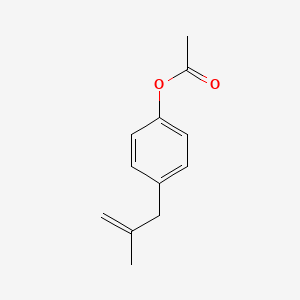
3-(4-Acetoxyphenyl)-2-methyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Acetoxyphenyl)-2-methyl-1-propene” is a chemical compound. It is also known as “methyl (E)-3-(4-acetoxyphenyl)acrylate” with a molecular formula of C12H12O4 . It is a colorless crystal .
Synthesis Analysis
The synthesis of this compound involves the reaction of (E)-3-(4-hydroxyphenyl)acrylate with acetic anhydride at 80 °C for 2 hours . After the reaction is complete, a colorless crystal is produced after cooling slowly .Molecular Structure Analysis
The molecular structure of “3-(4-Acetoxyphenyl)-2-methyl-1-propene” is characterized by a monoclinic crystal system with a space group of P 2 1 / c (no. 14) . The molecular formula is C12H12O4 .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 365.5±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has a molar refractivity of 55.0±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 162.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Polyradical Conjugated Polymers :
- The compound was used in synthesizing poly(3-phenylgalvinoxylthiophene), a conjugated polymer with high spin concentration, indicating paramagnetic properties and potential applications in organic electronics (Miyasaka, Yamazaki & Nishide, 2001).
Supramolecular Architecture :
- 3-(4-Acetoxyphenyl)-2-methyl-1-propene has been observed in the formation of complex structures through esterification, revealing three-dimensional frameworks and showing significant hydrogen bonding and molecular conformation control (Wang & Xu, 2022).
Optical Device Applications :
- Derivatives of the compound have been studied for their nonlinear optical properties, suggesting their potential use in optical devices like limiters and switches (Naseema et al., 2010).
Chemical Synthesis and Catalysis :
- It's involved in innovative chemical reactions, such as the acetoxyallylation of aldehydes, which is essential in the synthesis of complex organic compounds (Lombardo et al., 2001).
- In catalytic oxidation processes, the compound serves as an intermediate for synthesizing drugs, showcasing its versatility in chemical synthesis (Alvarez et al., 2007).
Polymer Science and Molecular Engineering :
- It plays a role in the development of highly isoselective polymerization processes, demonstrating its utility in advanced material science and polymer engineering (Machat et al., 2017).
Electronic and Photonic Devices :
- The compound is part of studies focusing on the electronic structures of materials, which is critical for the development of photonic and electronic devices (Xu et al., 2009).
Safety And Hazards
The safety data sheet for a similar compound, “4-(4-Acetoxyphenyl)-2-butanone”, suggests that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid release to the environment and to dispose of contents/container to an approved waste disposal plant .
Propiedades
IUPAC Name |
[4-(2-methylprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)8-11-4-6-12(7-5-11)14-10(3)13/h4-7H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKVZVXDRFNRPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641205 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxyphenyl)-2-methyl-1-propene | |
CAS RN |
890097-89-9 |
Source


|
| Record name | Phenol, 4-(2-methyl-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

